ethyl 2-cyclopentylprop-2-enoate
Description
Ethyl 2-cyclopentylprop-2-enoate is an α,β-unsaturated ester characterized by a cyclopentyl substituent at the β-position of the propenoate backbone. Its structure combines the reactivity of the conjugated enoate system with the steric and electronic effects of the cyclopentyl group. This compound is of interest in organic synthesis, particularly in cycloaddition reactions, catalysis, and as a precursor for bioactive molecules.
Properties
CAS No. |
81143-91-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 2-cyclopentylprop-2-enoate can be synthesized through an esterification reaction. This involves the reaction of cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the esterification process is often optimized for large-scale production. This may involve the use of continuous reactors and advanced separation techniques to purify the product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-cyclopentylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentylacetic acid.
Reduction: Cyclopentylpropanol.
Substitution: Cyclopentylacetamide.
Scientific Research Applications
Chemistry:
- Ethyl 2-cyclopentylprop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology:
- This compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine:
- This compound is investigated for its potential therapeutic properties. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopentylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several esters with structural similarities to ethyl 2-cyclopentylprop-2-enoate, primarily differing in substituents and functional groups. These analogs are listed in , with similarity scores derived from molecular structure comparisons. Below is a detailed analysis:
Table 1: Structural Analogs and Key Differences
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 444807-47-0 | 0.81 | Aromatic (cyanophenyl), methyl substituent |
| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | 0.80 | Aromatic (phenyl), branched alkyl chain |
| Ethyl 2-(2-cyanophenyl)acetate | 67237-76-7 | 0.79 | Ortho-cyanophenyl, linear acetate chain |
| Ethyl 2-(4-cyanophenyl)acetate | 1528-41-2 | 0.79 | Para-cyanophenyl, linear acetate chain |
| 3-Acetoxy-2-phenylpropanoic acid | 14510-36-2 | 0.78 | Carboxylic acid, acetoxy group |
Key Observations:
Substituent Effects: Cyclopentyl vs. Aromatic Groups: this compound’s cyclopentyl group introduces steric bulk and non-aromatic electron-donating effects, contrasting with analogs like ethyl 2-methyl-2-phenylpropanoate, where the phenyl group provides aromatic π-system interactions . Cyanophenyl Derivatives: Methyl 2-(4-cyanophenyl)-2-methylpropanoate (similarity score 0.81) includes a strongly electron-withdrawing cyano group, which may enhance electrophilic reactivity compared to the cyclopentyl variant .
Backbone Modifications: The α,β-unsaturation in this compound enables conjugation, making it more reactive in Michael additions or Diels-Alder reactions compared to saturated analogs like ethyl 2-methyl-2-phenylpropanoate . Carboxylic acid derivatives (e.g., 3-acetoxy-2-phenylpropanoic acid) exhibit distinct solubility and acidity properties due to the presence of ionizable groups, unlike the neutral ester functionality of the target compound .
The cyclopentyl group may require specialized methods for regioselective introduction .
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